In-depth Technical Guide: Structure Elucidation of Fmoc-1,6-diaminohexane Hydrochloride
In-depth Technical Guide: Structure Elucidation of Fmoc-1,6-diaminohexane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of N-(9-Fluorenylmethoxycarbonyl)-1,6-diaminohexane hydrochloride (Fmoc-1,6-diaminohexane hydrochloride). It details the synthetic protocol, spectroscopic characterization, and data interpretation essential for confirming the chemical structure of this versatile molecule, which is a key building block in peptide synthesis and drug development.
Chemical Structure and Properties
Fmoc-1,6-diaminohexane hydrochloride is a mono-protected diamine linker. The lipophilic Fmoc protecting group allows for its application in organic-phase synthesis and provides a convenient handle for purification and monitoring by UV spectroscopy. The free primary amine at the terminus of the hexane (B92381) chain is available for conjugation, while the other is protected as a carbamate. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
Table 1: General Properties of Fmoc-1,6-diaminohexane Hydrochloride
| Property | Value | Reference(s) |
| Chemical Formula | C₂₁H₂₆N₂O₂·HCl | [1] |
| Molecular Weight | 374.90 g/mol | [1] |
| CAS Number | 166410-37-3 | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥98% (TLC), ≥99% (HPLC) | [1] |
| Melting Point | Approximately 160 °C |
Synthesis Protocol
The synthesis of Fmoc-1,6-diaminohexane hydrochloride is typically achieved through the selective mono-protection of 1,6-diaminohexane. A common and effective method involves the reaction of a large excess of the diamine with a limited amount of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The use of excess diamine statistically favors the formation of the mono-substituted product over the di-substituted byproduct. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.
A detailed experimental protocol, adapted from the literature, is as follows:
Experimental Protocol: Synthesis of Fmoc-1,6-diaminohexane Hydrochloride
-
Reaction Setup: A solution of 1,6-diaminohexane (10 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Addition of Fmoc-OSu: A solution of Fmoc-OSu (1 equivalent) in dioxane is added dropwise to the stirred solution of 1,6-diaminohexane over a period of 1-2 hours. The slow addition helps to minimize the formation of the di-protected byproduct.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of dichloromethane and methanol (B129727) (e.g., 9:1 v/v) with visualization under UV light (254 nm) and staining with ninhydrin.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine to remove the excess 1,6-diaminohexane and other water-soluble impurities.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel, eluting with a gradient of methanol in dichloromethane.
-
Salt Formation: The purified Fmoc-1,6-diaminohexane free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.
-
Isolation: The precipitated Fmoc-1,6-diaminohexane hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield a white solid.
Logical Flow of Synthesis
Caption: Synthetic workflow for Fmoc-1,6-diaminohexane hydrochloride.
Spectroscopic Data for Structure Elucidation
The definitive confirmation of the structure of Fmoc-1,6-diaminohexane hydrochloride is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H NMR Spectral Data for Fmoc-1,6-diaminohexane Hydrochloride
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 2H | Ar-H (Fmoc) |
| ~7.6-7.7 | d | 2H | Ar-H (Fmoc) |
| ~7.3-7.4 | t | 2H | Ar-H (Fmoc) |
| ~7.2-7.3 | t | 2H | Ar-H (Fmoc) |
| ~4.3-4.4 | d | 2H | Fmoc-CH₂ |
| ~4.2 | t | 1H | Fmoc-CH |
| ~3.1 | q | 2H | -NH-CH₂- |
| ~2.8-2.9 | t | 2H | -CH₂-NH₃⁺ |
| ~1.6 | m | 2H | -CH₂- |
| ~1.4-1.5 | m | 2H | -CH₂- |
| ~1.3 | m | 4H | -CH₂-CH₂- |
Note: Predicted chemical shifts are based on known values for similar structures. The exact values may vary depending on the solvent and concentration.
Table 3: Predicted ¹³C NMR Spectral Data for Fmoc-1,6-diaminohexane Hydrochloride
| Chemical Shift (δ, ppm) | Assignment |
| ~156 | C=O (Carbamate) |
| ~144 | Ar-C (Fmoc) |
| ~141 | Ar-C (Fmoc) |
| ~128 | Ar-CH (Fmoc) |
| ~127 | Ar-CH (Fmoc) |
| ~125 | Ar-CH (Fmoc) |
| ~120 | Ar-CH (Fmoc) |
| ~66 | Fmoc-CH₂ |
| ~47 | Fmoc-CH |
| ~41 | -NH-CH₂- |
| ~40 | -CH₂-NH₃⁺ |
| ~30 | -CH₂- |
| ~27 | -CH₂- |
| ~26 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Key IR Absorption Bands for Fmoc-1,6-diaminohexane Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, Broad | N-H stretch (carbamate) |
| ~3000-3100 | Medium | C-H stretch (aromatic) |
| ~2850-2950 | Strong | C-H stretch (aliphatic) |
| ~1690-1720 | Strong | C=O stretch (carbamate) |
| ~1520-1540 | Medium | N-H bend (amide II) |
| ~1450 | Medium | C=C stretch (aromatic) |
| ~740-760 | Strong | C-H out-of-plane bend (ortho-disubstituted aromatic) |
Note: One supplier confirms the identity of the compound via IR, stating it "passes test".
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 5: Mass Spectrometry Data for Fmoc-1,6-diaminohexane Hydrochloride
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (Free Base) | 339.2067 | ~339.2 |
| [M+Na]⁺ (Free Base) | 361.1886 | ~361.2 |
Note: The observed mass will be for the free base (C₂₁H₂₆N₂O₂). The hydrochloride is not typically observed in the mass spectrum under standard ESI conditions.
Experimental Workflow for Structure Elucidation
The following diagram illustrates the typical workflow for the complete structure elucidation of a newly synthesized batch of Fmoc-1,6-diaminohexane hydrochloride.
Caption: Workflow for the structure elucidation of the target compound.
Conclusion
The structural integrity of Fmoc-1,6-diaminohexane hydrochloride is critical for its successful application in research and development. By employing the synthetic and analytical protocols outlined in this guide, researchers can confidently verify the identity and purity of this important chemical linker. The combination of NMR, IR, and mass spectrometry provides a robust and comprehensive dataset for the unequivocal elucidation of its structure.
